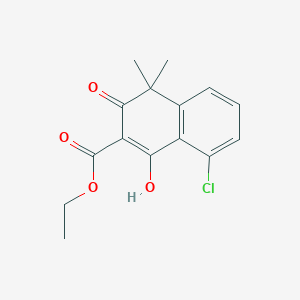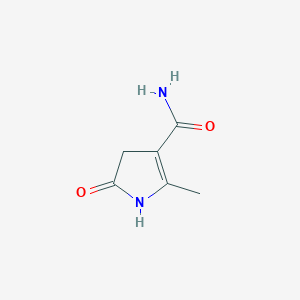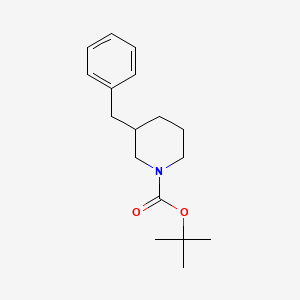
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound that features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves the protection of the piperidine nitrogen with a Boc group followed by the introduction of the benzyl group. One common method includes:
Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation or other reducing agents.
Substitution: The Boc group can be removed under acidic conditions, and the resulting free amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol for Boc deprotection.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Methyl-substituted piperidine.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- 1-(t-Butoxycarbonyl)-4-benzylpiperidine
- 1-(t-Butoxycarbonyl)-3-methylpiperidine
- 1-(t-Butoxycarbonyl)-3-phenylpiperidine
Comparison: 1-Piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,1-dimethylethyl ester is unique due to the specific positioning of the benzyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
tert-butyl 3-benzylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-11-7-10-15(13-18)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 |
InChI-Schlüssel |
UDCJHLIHVGGUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-{[2-(dimethylamino)ethyl]amino}benzene-1-thiol](/img/structure/B8627404.png)

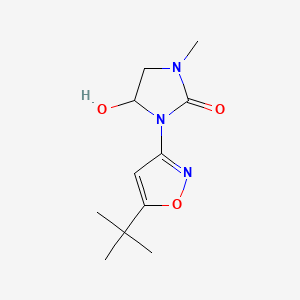

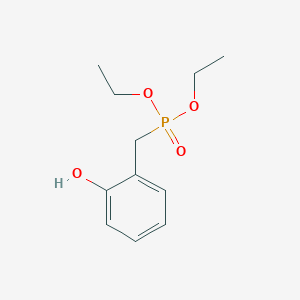
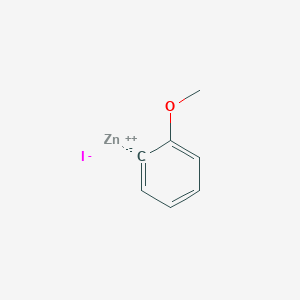
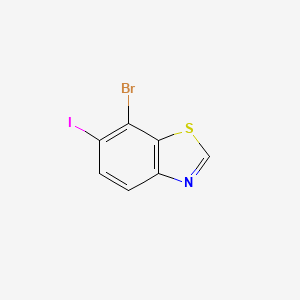
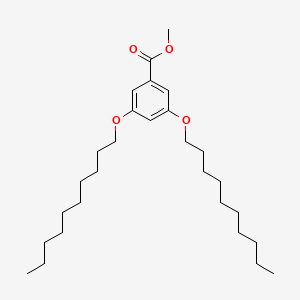
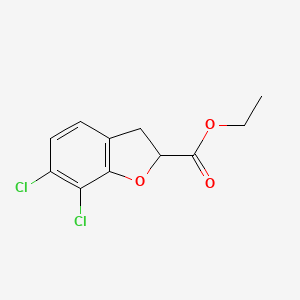
![N-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B8627474.png)
![Acetic acid, [(1-acetyl-2-methylpropyl)thio]-, methyl ester](/img/structure/B8627482.png)
